REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH3:11])=[CH:6][C:5]=1[NH2:12].[I:14]I>CCO.[O-]S([O-])(=O)=O.[Ag+].[Ag+]>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:14])[C:7]([CH2:10][CH3:11])=[CH:6][C:5]=1[NH2:12] |f:3.4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)CC)N)=O
|
Name
|
|
Quantity
|
708.1 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
868.15 mg
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ag+].[Ag+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1M Na2S2O3 and sat. aq NaHCO3
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the orange oil was purified by flash chromatography (silica gel, hexanes→4:1 hexanes:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)CC)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |